Product packaging for Enterotoxin, vibrio mimicus(Cat. No.:CAS No. 100007-57-6)

Enterotoxin, vibrio mimicus

Cat. No.: B034767
CAS No.: 100007-57-6
M. Wt: 1821.2 g/mol
InChI Key: MYTWXYLBLUEQKJ-RAALKQJNSA-N
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Description

Contextualization of Vibrio mimicus as a Pathogen

Vibrio mimicus is a Gram-negative bacterium that is closely related to Vibrio cholerae, the causative agent of cholera. pnas.org It was first formally recognized as a distinct species in 1981, having previously been classified as a biochemically atypical strain of V. cholerae. fda.govasm.org The primary distinguishing feature is its inability to ferment sucrose, which sets it apart from most V. cholerae strains. fda.gov

This bacterium is a recognized human pathogen, primarily associated with seafood consumption and exposure to aquatic environments. pnas.orgpsu.edu V. mimicus is found globally in freshwater, brackish water, and seawater, where it can exist freely or in association with a variety of aquatic life, including shellfish, crustaceans, and fish. pnas.orgresearchgate.net Human infections typically occur after consuming raw or undercooked seafood, particularly oysters, or through exposure of wounds to contaminated water. pnas.orgpsu.edu

The clinical presentation of V. mimicus infection most commonly includes gastroenteritis characterized by diarrhea, nausea, vomiting, and abdominal cramps. pnas.orgpsu.edu In some cases, the diarrhea can be severe, watery, and cholera-like, leading to significant dehydration. fortunejournals.comucr.ac.cr Beyond gastroenteritis, V. mimicus has also been implicated in ear infections (otitis), often following recent contact with seawater. psu.edu While not typically associated with large-scale epidemics like V. cholerae, V. mimicus is considered an emerging pathogen of concern for both human health and aquaculture, where it can cause fatal vibriosis in farmed fish. researchgate.netfrontiersin.orgnih.gov

Historical Trajectory of Vibrio mimicus Enterotoxin Discovery and Initial Characterization

Following the classification of Vibrio mimicus as a new species, research efforts were directed toward understanding its pathogenic mechanisms. A key focus was the identification and characterization of enterotoxins responsible for the diarrheal symptoms observed in patients. Early studies quickly revealed that V. mimicus could produce toxins strikingly similar to those of its more infamous relative, V. cholerae.

Two major types of enterotoxins were discovered in the 1980s and early 1990s: a heat-labile enterotoxin and a heat-stable enterotoxin.

Heat-Labile, Cholera Toxin-Like Enterotoxin: In the early 1980s, researchers successfully purified and characterized a heat-labile enterotoxin from strains of V. mimicus isolated from patients with diarrhea. nih.govasm.org This toxin was found to be virtually identical to cholera toxin (CT) produced by V. cholerae O1. oup.comoup.com The purification process involved methods like coprecipitation and chromatography. nih.gov Subsequent analysis demonstrated that the V. mimicus toxin shared the same subunit structure (an A subunit and B subunits) and immunological properties as CT. oup.comoup.com The A subunit was often found in a proteolytically "unnicked" state, but upon treatment with trypsin, it yielded fragments identical to those of the activated A subunit of CT. nih.gov This discovery was significant as it showed that a species other than V. cholerae could produce an enterotoxin functionally and structurally indistinguishable from cholera toxin. nih.gov

Heat-Stable Enterotoxin (VM-ST): In addition to the cholera-like toxin, some V. mimicus strains were found to produce a heat-stable enterotoxin (ST), which was active in the suckling mouse assay. asm.orgoup.com In 1991, a heat-stable enterotoxin from V. mimicus strain AQ-0915 was purified and characterized. nih.govoup.com The purification involved ammonium (B1175870) sulfate (B86663) fractionation, chromatography, and high-performance liquid chromatography (HPLC). oup.com The purified toxin, designated VM-ST, was found to be a small peptide composed of 17 amino acid residues. nih.govoup.com Crucially, its amino acid sequence was determined to be identical to the heat-stable enterotoxin produced by V. cholerae non-O1 strains (NAG-ST). nih.govoup.com This finding further solidified the pathogenic potential of V. mimicus and highlighted the shared virulence mechanisms among pathogenic vibrios.

Table 1: Initial Characterization of Vibrio mimicus Enterotoxins
Toxin TypeKey CharacteristicsStructural SimilarityPurification Methods UsedReferences
Heat-Labile EnterotoxinImmunologically and biologically indistinguishable from cholera toxin (CT). Composed of A and B subunits. A subunit often found in an "unnicked" form.Identical to Vibrio cholerae O1 Cholera Toxin (CT).Coprecipitation with hexametaphosphate, phosphocellulose chromatography. nih.gov, oup.com, oup.com
Heat-Stable Enterotoxin (VM-ST)Active in suckling mouse assay. Composed of 17 amino acids. Cross-neutralized by anti-STh antiserum.Identical to Vibrio cholerae non-O1 Heat-Stable Enterotoxin (NAG-ST).Ammonium sulfate fractionation, hydroxyapatite (B223615) treatment, column chromatography, HPLC. nih.gov, oup.com

Contemporary Significance and Research Priorities for Vibrio mimicus Enterotoxin Studies

The contemporary significance of V. mimicus enterotoxin research lies in understanding the full scope of its virulence, its evolutionary relationship with other pathogens, and the public health risks it poses. While fewer than 10% of clinical isolates may produce the classic cholera-like toxin, the bacterium possesses a diverse and adaptable arsenal (B13267) of virulence factors. pnas.orgucr.ac.cr

Current research priorities have expanded beyond the initial toxins and are focused on several key areas:

Genomic and Phylogenetic Analysis: Comparative genomic studies are clarifying the evolutionary divergence of V. mimicus and V. cholerae from a common ancestor. pnas.orgnih.gov These analyses have revealed that V. mimicus possesses a "core genome" with extensive synteny to pre-seventh pandemic strains of V. cholerae, but also significant genomic plasticity, particularly in its second chromosome, which is a hotspot for evolution. pnas.orgnih.gov

Expanded Virulence Factor Repertoire: Research has identified a broader range of potential virulence genes in V. mimicus, some of which are shared with V. cholerae and other pathogenic vibrios. frontiersin.org These include genes for zonula occludens toxin (Zot), accessory cholera enterotoxin (Ace), mannose-sensitive hemagglutinin (MSHA), and enterotoxigenic hemolysin (HlyA). pnas.orgfrontiersin.org Recently, and of significant concern, some V. mimicus strains associated with outbreaks have been found to carry the thermostable direct hemolysin (tdh) gene, a primary virulence factor of Vibrio parahaemolyticus. fortunejournals.com

Mobile Genetic Elements: A major research focus is the role of mobile genetic elements, such as bacteriophages and integrative and conjugative elements (ICEs), in the acquisition and dissemination of toxin genes. frontiersin.org The genes for cholera toxin (ctxAB) are known to be carried on the CTXΦ bacteriophage, and studies have shown that environmental V. mimicus strains can be susceptible to this phage, potentially acting as reservoirs for new toxigenic strains. researcher.lifeasm.org The discovery of an ICE carrying V. parahaemolyticus virulence factors (T3SS2 and tdh toxin) in V. mimicus highlights a concerning mechanism for the rapid evolution of more virulent strains. fortunejournals.com

Gene Expression and Regulation: Scientists are investigating the regulation and expression of toxin genes. biorxiv.org For instance, studies on the heat-stable enterotoxin (st) gene have shown it is located within a superintegron, and its level of expression can vary significantly depending on the promoter version, which in turn could impact the strain's virulence. biorxiv.org Understanding these regulatory networks, such as the ToxT regulon, is crucial for comprehending how the bacterium causes disease. asm.org

This multifaceted research approach is essential for monitoring the evolution of V. mimicus as a pathogen and for developing effective strategies to mitigate the risks of foodborne and waterborne infections.

Table 2: Selected Toxins and Virulence Factors Identified in Vibrio mimicus
Compound/Factor NameAbbreviationGeneral FunctionReferences
Cholera Toxin-like EnterotoxinCT-like toxinHeat-labile enterotoxin causing fluid secretion. nih.gov, oup.com, pnas.org
Heat-Stable EnterotoxinST / VM-STHeat-stable enterotoxin causing fluid accumulation. nih.gov, oup.com, pnas.org
Zonula Occludens ToxinZotToxin that affects tight junctions of intestinal cells. pnas.org, frontiersin.org
Accessory Cholera EnterotoxinAceToxin that increases intestinal permeability. pnas.org, frontiersin.org
Thermostable Direct HemolysinTDHA primary virulence factor of V. parahaemolyticus, also found in some V. mimicus strains. fortunejournals.com
Enterotoxigenic HemolysinHlyAHemolysin with enterotoxic activity. pnas.org, nii.ac.jp
Protease-Can modify other toxins and influence colonization. pnas.org, nii.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H113N19O24S6 B034767 Enterotoxin, vibrio mimicus CAS No. 100007-57-6

Properties

CAS No.

100007-57-6

Molecular Formula

C72H113N19O24S6

Molecular Weight

1821.2 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C72H113N19O24S6/c1-8-33(5)55(75)69(111)82-40(24-54(97)98)61(103)86-47(30-120)66(108)87-45(28-118)63(105)79-37(17-18-53(95)96)59(101)90-56(34(6)9-2)70(112)89-48(31-121)67(109)88-46(29-119)65(107)83-41(22-50(73)92)71(113)91-19-13-16-49(91)68(110)77-35(7)57(99)85-44(27-117)64(106)81-39(21-36-14-11-10-12-15-36)58(100)76-25-52(94)78-43(26-116)62(104)80-38(20-32(3)4)60(102)84-42(72(114)115)23-51(74)93/h10-12,14-15,32-35,37-49,55-56,116-121H,8-9,13,16-31,75H2,1-7H3,(H2,73,92)(H2,74,93)(H,76,100)(H,77,110)(H,78,94)(H,79,105)(H,80,104)(H,81,106)(H,82,111)(H,83,107)(H,84,102)(H,85,99)(H,86,103)(H,87,108)(H,88,109)(H,89,112)(H,90,101)(H,95,96)(H,97,98)(H,114,115)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1

InChI Key

MYTWXYLBLUEQKJ-RAALKQJNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N

Other CAS No.

100007-57-6

sequence

IDCCEICCNPACFGCLN

Synonyms

enterotoxin, Vibrio mimicus
Ile-Asp-Cys-Cys-Glu-Ile-Cys-Cys-Asn-Pro-Ala-Cys-Phe-Gly-Cys-Leu-Asn
Vibrio mimicus heat-stable enterotoxin

Origin of Product

United States

Molecular Biology and Genetics of Vibrio Mimicus Enterotoxin

Genomic Organization of Enterotoxin Genes within Vibrio mimicus

The genes encoding enterotoxins in Vibrio mimicus are found in specific locations within the bacterium's two-chromosome genome and are often associated with mobile genetic elements, highlighting a dynamic genetic landscape.

Vibrio mimicus possesses a genome consisting of two circular chromosomes, Chromosome I (C-I) and Chromosome II (C-II). C-I typically contains essential genes for growth, while C-II often carries genes for environmental adaptation and virulence. nih.gov

The primary enterotoxin genes are located as follows:

Heat-Stable Enterotoxin (ST): The gene for the heat-stable enterotoxin (st, also referred to as nag-st) has been identified within a superintegron (SI) on Chromosome II. biorxiv.orgfiocruz.brresearchgate.net Superintegrons are large, chromosomal integrons that can capture and express mobile gene cassettes. The presence of the st gene within this structure suggests its acquisition through horizontal gene transfer. biorxiv.orgfiocruz.brresearchgate.net The gene is often flanked by 123-base pair direct repeats, which may facilitate its mobility. biorxiv.orgfiocruz.br

Cholera Toxin (CT): Some V. mimicus strains harbor the ctxAB genes, which encode the A and B subunits of cholera toxin. researchgate.netnih.gov These genes are part of the CTXΦ bacteriophage, a mobile genetic element that integrates into the bacterial chromosome. nih.govsemanticscholar.org

Zonula Occludens Toxin (ZOT) and Accessory Cholera Enterotoxin (ACE): The genes for ZOT (zot) and ACE (ace) are also located on the CTXΦ phage, upstream of the ctxAB genes. nih.govsemanticscholar.org Therefore, strains positive for the cholera toxin gene may also carry genes for ZOT and ACE. oup.comnih.gov

Toxin Co-regulated Pilus (TCP): While not a toxin itself, the TCP is a critical colonization factor and acts as the receptor for the CTXΦ phage. The genes for its synthesis are located in an operon on the Vibrio Pathogenicity Island 1 (VPI-1). nih.govsemanticscholar.org The presence of VPI-1 is often a prerequisite for the acquisition of the CTXΦ phage.

Significant genetic diversity exists among the enterotoxin genes of V. mimicus. This variability can influence toxin structure, function, and expression levels, ultimately affecting the virulence of different strains.

Heat-Stable Enterotoxin (ST): Variations in the amino acid sequences of the ST peptide have been observed. biorxiv.orgfiocruz.brresearchgate.net In the broader Vibrio genus, two main alleles of the st gene have been described, sto and stn, which code for the ST-O1 and ST-NAG toxins, respectively. researchgate.netbiorxiv.org Vibrio mimicus is considered a primary reservoir for the nag-st gene. biorxiv.orgbiorxiv.orgnih.govresearchgate.net

Cholera Toxin (CT): Different genotypes of the ctxB gene, such as the El Tor genotype, have been identified in V. mimicus strains, suggesting that these strains can acquire the CTXΦ phage from various sources. nih.govsemanticscholar.org

**Table 1: Allelic Variants of Enterotoxin-Related Genes in *Vibrio mimicus***

Gene Allele/Variant Encoded Protein Notes
st stn (nag-st) Heat-Stable Enterotoxin (NAG-ST) Prevalent in V. mimicus, which is considered a reservoir for this gene. biorxiv.orgnih.gov
ctxB El Tor (ctxB2) Cholera Toxin B-subunit Indicates acquisition of specific CTXΦ phage genotypes. nih.gov

Mobile genetic elements (MGEs) are fundamental to the acquisition and spread of virulence factors, including enterotoxin genes, in V. mimicus. biorxiv.orgfrontiersin.orgnih.govdtu.dk These elements allow for horizontal gene transfer (HGT), enabling bacteria to rapidly adapt and evolve. biorxiv.orgfrontiersin.org

Superintegrons (SIs): The location of the st gene within a superintegron on Chromosome II is strong evidence of its dissemination via gene cassettes. biorxiv.orgfiocruz.brresearchgate.netpnas.org SIs act as platforms for capturing and expressing genes from the environment.

Bacteriophages (CTXΦ): The cholera toxin genes (ctxAB), along with zot and ace, are transmitted between bacteria via the lysogenic filamentous phage CTXΦ. nih.govsemanticscholar.org This transduction process is a key mechanism for the emergence of toxigenic V. mimicus strains.

Pathogenicity Islands (VPIs): Vibrio Pathogenicity Island 1 (VPI-1) carries the tcp operon, essential for intestinal colonization and for the CTXΦ phage to infect the bacterium. nih.gov Some strains also contain portions of VPI-2, which is involved in sialic acid metabolism. nih.gov The acquisition of these large DNA segments, often through HGT, significantly enhances the pathogenic potential of the organism. biorxiv.org

Transcriptional and Translational Regulation of Vibrio mimicus Enterotoxin Expression

The expression of enterotoxin genes is a tightly controlled process, governed by specific regulatory elements and responsive to various signals from the environment and the host.

The transcription of enterotoxin genes is initiated at promoter regions located upstream of the coding sequence. Variations in these promoters can lead to different levels of toxin production.

ST Enterotoxin Promoters: Putative promoter regions for the stn gene have been identified in V. mimicus. biorxiv.org Significant heterogeneity has been observed in these promoter sequences, particularly in the -35 hexamer region. biorxiv.org For instance, one identified promoter version in a V. mimicus strain has the sequence -35 CTTCCA [16 bp] -10 TGTGGT. biorxiv.orgresearchgate.netbiorxiv.org This diversity in promoter sequences directly correlates with the level of st gene expression, with different versions leading to expression levels that can vary from 10-fold to over 640-fold. biorxiv.orgfiocruz.brresearchgate.netbiorxiv.org This suggests that the level of toxin production and, consequently, the virulence of a strain, is dependent on its specific promoter version. biorxiv.orgfiocruz.brbiorxiv.org

Table 2: Examples of Heat-Stable Enterotoxin (st) Promoter Versions in Vibrio Species

Species Promoter Sequence (-35 [spacer] -10) Relative Expression Level
Vibrio mimicus -35 CTTCCA [16 bp] -10 TGTGGT High
Vibrio cholerae (NAG) -35 TCCACC [16 bp] -10 TAAACA Low
Vibrio cholerae (O1) -35 TTTCCA [16 bp] -10 TATGGT Variable

Data synthesized from research findings indicating heterogeneity and differential expression. biorxiv.orgbiorxiv.org

CT and TCP Regulation: While less studied in V. mimicus specifically, the regulation of ctx and tcp genes in the closely related V. cholerae involves a complex cascade of regulatory proteins known as the ToxR regulon. This includes the inner membrane proteins ToxR/ToxS and TcpP/TcpH, which respond to environmental cues and activate the key transcriptional activator ToxT. caister.com ToxT then directly activates the promoters of the ctxAB and tcp operons. caister.com Given the genetic similarity and the presence of these toxins in some V. mimicus strains, it is plausible that a similar regulatory network is active.

The production of enterotoxins is not constitutive; it is modulated by specific signals that indicate the bacterium is in a suitable environment for colonization and infection, such as the human small intestine.

The expression of virulence genes in Vibrio species is known to be influenced by a range of environmental factors. caister.com In V. cholerae, the ToxR regulatory cascade responds to signals including:

Temperature

pH

Osmolarity

Bile salts

Amino acid composition

These signals are sensed by transmembrane proteins like ToxR/ToxS and TcpP/TcpH, which then control the expression of the downstream activator ToxT. caister.com For example, specific host signals within the small intestine are thought to maximize the ability of the bacteria to colonize and produce toxins. caister.com Although direct studies on V. mimicus are limited, the conservation of regulatory elements suggests that its enterotoxin expression is likely controlled by similar environmental and host-derived cues to ensure toxin production is timed correctly during the infection process.

Post-Transcriptional and Post-Translational Control Mechanisms

The expression and activity of enterotoxins produced by Vibrio mimicus are subject to control at both the post-transcriptional and post-translational levels. A significant post-translational modification is observed in the cholera-like toxin (CT-like toxin). This toxin consists of an A subunit and a B subunit oup.com. The A subunit in its initial, translated form is often a single, "unnicked" polypeptide chain nih.govasm.org. For the toxin to become fully active, this A subunit must undergo proteolytic cleavage, or "nicking," which splits it into two fragments, A1 and A2, linked by a disulfide bond oup.comnih.gov. This nicking is a crucial activation step. Studies have shown that the CT-like toxin from V. mimicus can be found in this unnicked state, which can be subsequently activated by treatment with trypsin, resulting in fragments identical to those of the fully active cholera toxin (CT) from Vibrio cholerae nih.govasm.org. The extracellular hemagglutinin/protease produced by V. mimicus, which is immunologically similar to that of V. cholerae O1, may be responsible for this in-vivo nicking process oup.com.

Furthermore, some toxin families found in Vibrio species, such as the Repeats-in-Toxin (RTX) family, are known to be activated by post-translational acylation nih.gov. While specific studies on the post-translational control of V. mimicus RTX toxins are limited, this mechanism is a common feature of the RTX family nih.gov.

At the transcriptional level, which precedes post-transcriptional control, the expression of the heat-stable enterotoxin gene (st) in V. mimicus is influenced by different versions of its promoter region fiocruz.brbiorxiv.orgresearchgate.net. Studies have identified heterogeneity in these promoter sequences, leading to significant variations in the level of st gene expression, which can range from 10-fold to 640-fold differences fiocruz.brbiorxiv.orgresearchgate.net. This differential expression, dictated by the specific promoter version, directly impacts the potential amount of toxin produced and thus the strain's virulence fiocruz.brresearchgate.net. The st gene itself is located within a mobile genetic element known as a superintegron fiocruz.brbiorxiv.orgresearchgate.net.

Structural Analysis of the Vibrio mimicus Enterotoxin Protein

Vibrio mimicus can produce several enterotoxins, including a heat-stable enterotoxin (VM-ST), a cholera-like toxin (CT-like toxin), and a zonula occludens toxin (ZOT), whose gene has been detected in the species nih.govoup.comnih.gov. The structural properties of these toxins, particularly the VM-ST and the CT-like toxin, have been characterized.

Primary Amino Acid Sequence and Predicted Modifications

Heat-Stable Enterotoxin (VM-ST): The heat-stable enterotoxin produced by V. mimicus (VM-ST) has been purified and its primary amino acid sequence determined. It is a small peptide composed of 17 amino acid residues nih.govoup.com. The sequence is: Ile-Asp-Cys-Cys-Glu-Ile-Cys-Cys-Asn-Pro-Ala-Cys-Phe-Gly-Cys-Leu-Asn nih.govoup.com. This composition and sequence are identical to the heat-stable enterotoxin produced by V. cholerae non-O1 strains nih.gov. A key predicted modification is the formation of multiple disulfide bonds between the cysteine residues, which is characteristic of this class of toxins and essential for its stability and function.

Interactive Data Table: Amino Acid Sequence of Vibrio mimicus Heat-Stable Enterotoxin (VM-ST)

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Isoleucine I
2 Aspartic Acid D
3 Cysteine C
4 Cysteine C
5 Glutamic Acid E
6 Isoleucine I
7 Cysteine C
8 Cysteine C
9 Asparagine N
10 Proline P
11 Alanine A
12 Cysteine C
13 Phenylalanine F
14 Glycine G
15 Cysteine C
16 Leucine L

Cholera-Like Toxin (CT-like): The primary structure of the CT-like toxin from V. mimicus is virtually identical to that of cholera toxin (CT) from V. cholerae oup.comnih.govasm.org. It is a multimeric protein composed of two types of subunits: a single A subunit and multiple B subunits oup.com. The A subunit is approximately 28 kDa, and the B subunit is approximately 11.6 kDa dergipark.org.tr. As a post-translational modification, the A subunit is proteolytically cleaved into an A1 fragment (~22 kDa) and an A2 fragment (~6 kDa), which remain linked by a disulfide bridge nih.govdergipark.org.tr. This cleavage is essential for the toxin's enzymatic activity nih.gov.

Predicted Secondary and Tertiary Structures and Their Stability

Heat-Stable Enterotoxin (VM-ST): The VM-ST is a small peptide, and its structure is stabilized by intramolecular disulfide bonds formed between its six cysteine residues nih.govoup.com. These bonds create a compact and rigid tertiary structure that is resistant to heat, which is the basis for its classification as a "heat-stable" toxin nih.govoup.com.

Identification of Functional Domains and Active Sites

Cholera-Like Toxin (CT-like): The AB₅ structure of the CT-like toxin reflects a clear division of functional domains:

B-Subunit Pentamer (Binding Domain): The pentamer of B subunits is responsible for binding the toxin to the host cell surface. It specifically recognizes and attaches to GM1 ganglioside receptors on intestinal epithelial cells dergipark.org.tr. This binding is the first step in intoxication.

A-Subunit (Active Domain): The A subunit contains the enzymatic activity. Following cleavage, the A1 fragment is the active component. It functions as an ADP-ribosyltransferase dergipark.org.tr. The active site catalyzes the transfer of an ADP-ribose group from NAD to the alpha subunit of the Gs protein, locking it in an active state and leading to the downstream effects of the toxin dergipark.org.tr.

Zonula Occludens Toxin (ZOT): The gene for ZOT has been identified in V. mimicus oup.compnas.org. The ZOT protein, characterized in V. cholerae, acts on the tight junctions (zonula occludens) between intestinal epithelial cells, increasing the permeability of the intestinal barrier nih.govoup.comfrontiersin.org. This represents its primary functional activity.

Heat-Stable Enterotoxin (VM-ST): The entire 17-amino acid peptide of VM-ST constitutes its functional domain. Its mode of action involves binding to and activating the guanylate cyclase C receptor on the surface of intestinal cells. This activation leads to an increase in intracellular cyclic GMP (cGMP), which ultimately results in the secretion of fluid and electrolytes into the intestinal lumen frontiersin.org.

Mechanisms of Action and Host Cell Interactions of Vibrio Mimicus Enterotoxin

Host Cell Recognition and Receptor Binding Mechanisms

The initial and critical step in the pathogenesis of enterotoxin-producing bacteria is the specific recognition of and binding to receptors on the surface of host intestinal epithelial cells. This interaction dictates the toxin's tropism and initiates the cascade of events leading to cellular dysfunction.

The host cell receptor for the CT-like enterotoxin of Vibrio mimicus is the monosialoganglioside GM1 nih.govnih.gov. This is inferred from the observation that the toxin's activity can be neutralized by ganglioside GM1 in enzyme-linked immunosorbent assays (ELISA) nih.gov. The B subunit of the AB5-type CT-like toxin is responsible for this specific binding to the GM1 ganglioside, which is abundantly expressed on the surface of intestinal epithelial cells nih.govmdpi.com.

For the other enterotoxins identified in V. mimicus, the receptor information is based on studies of their homologues in V. cholerae. The zonula occludens toxin (ZOT) is thought to bind to a specific protein receptor on the cell surface, leading to its effects on tight junctions nih.govfrontiersin.org. The precise identity of the ZOT receptor is still under investigation. The accessory cholera enterotoxin (ACE) is also presumed to interact with a specific, yet to be fully characterized, receptor to elicit its pro-secretory effects frontiersin.org.

The interaction between the B subunit pentamer of the CT-like toxin and the GM1 ganglioside is a high-avidity binding event. Each of the five B subunits has a binding site for a GM1 molecule. This multivalent interaction ensures a strong and stable attachment of the toxin to the cell membrane, a prerequisite for its subsequent internalization. The specificity of this binding is a key determinant of the toxin's activity nih.gov.

The molecular interactions for ZOT and ACE from V. mimicus with their putative receptors have not been as extensively studied. However, for ZOT in V. cholerae, it has been shown that a specific region of the toxin is required for receptor binding and subsequent biological activity nih.gov.

ToxinReceptorReceptor Type
Cholera Toxin-like (CT-like)Monosialoganglioside GM1Glycolipid
Zonula Occludens Toxin (ZOT)UncharacterizedProtein
Accessory Cholera Enterotoxin (ACE)UncharacterizedNot specified

Cellular Uptake and Intracellular Trafficking Pathways

Following receptor binding, the enterotoxins must traverse the host cell membrane to reach their intracellular targets. This process involves hijacking the host cell's endocytic and intracellular trafficking machinery.

The CT-like enterotoxin of V. mimicus, in a manner identical to cholera toxin, is internalized into host cells via endocytosis after binding to GM1 gangliosides nih.gov. The toxin-receptor complex is taken up into clathrin-coated pits, which then invaginate to form endocytic vesicles.

Once internalized, the CT-like toxin embarks on a retrograde trafficking pathway. The endocytic vesicles carrying the toxin fuse with early endosomes. From the early endosomes, the toxin is transported to the trans-Golgi network and then to the endoplasmic reticulum (ER). This retrograde transport is a crucial step, as the ER provides the necessary environment for the dissociation of the toxic A subunit from the B subunit pentamer and its subsequent translocation into the cytosol nih.gov.

ToxinInternalization PathwayIntracellular Destination
Cholera Toxin-like (CT-like)Clathrin-mediated endocytosisEndoplasmic Reticulum

Elucidation of Molecular Pathways and Cellular Effects

Once in the cytosol, the active components of the enterotoxins can interact with and modify host cell signaling pathways, leading to the characteristic watery diarrhea.

The active A1 subunit of the CT-like toxin is an ADP-ribosyltransferase. In the cytosol, it catalyzes the ADP-ribosylation of the α-subunit of the stimulatory G protein (Gsα). This modification locks Gsα in its GTP-bound, active state, leading to the constitutive activation of adenylate cyclase nih.govmdpi.com. The resulting overproduction of cyclic AMP (cAMP) activates the protein kinase A (PKA) signaling pathway. PKA, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and inhibits the Na+/Cl- absorption mechanism nih.govfrontiersin.org. The net effect is a massive secretion of chloride ions, followed by water, into the intestinal lumen, resulting in profuse watery diarrhea nih.govfrontiersin.org.

The zonula occludens toxin (ZOT) acts on the tight junctions between intestinal epithelial cells. By inducing a modification of the structure of the zonula occludens, ZOT increases the permeability of the intestinal mucosa oup.com. This disruption of the intestinal barrier can contribute to fluid loss and diarrhea.

The accessory cholera enterotoxin (ACE) stimulates calcium-dependent chloride and bicarbonate secretion in intestinal cells, further contributing to the diarrheal symptoms nih.govfrontiersin.org. Heat-stable enterotoxin (ST), when present, leads to an increase in cyclic GMP (cGMP), which also inhibits Na+/Cl- reabsorption and contributes to secretory diarrhea nih.govfrontiersin.org.

ToxinMolecular PathwayCellular Effect
Cholera Toxin-like (CT-like)ADP-ribosylation of Gsα -> Activation of adenylate cyclase -> Increased cAMPMassive secretion of chloride and water
Zonula Occludens Toxin (ZOT)Disruption of tight junctionsIncreased intestinal permeability
Accessory Cholera Enterotoxin (ACE)Stimulation of Ca2+-dependent Cl-/HCO3- secretionFluid secretion
Heat-Stable Enterotoxin (ST)Activation of guanylyl cyclase -> Increased cGMPInhibition of Na+/Cl- absorption

Specific Enzymatic Activities and Substrate Interactions

The primary enzymatic activity of the V. mimicus CT-like enterotoxin is its ADP-ribosyltransferase function, analogous to that of V. cholerae's cholera toxin. nih.gov The active A1 subunit of the toxin catalyzes the transfer of an ADP-ribose group from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) to the α-subunit of the stimulatory G protein (Gsα). nih.govyoutube.com This covalent modification locks the Gsα protein in its GTP-bound, active state, leading to the constitutive activation of its downstream effector, adenylyl cyclase. nih.govnih.govnih.gov

The primary substrate for this enzymatic reaction is the Gsα protein, a key regulator of intracellular signaling. The ADP-ribosylation prevents the GTPase activity of Gsα, thereby prolonging its stimulatory signal to adenylyl cyclase. nih.gov This targeted enzymatic activity is central to the toxin's ability to disrupt host cell physiology.

Perturbation of Cellular Signaling Pathways and Metabolic Processes

The constitutive activation of adenylyl cyclase by the V. mimicus CT-like enterotoxin leads to a dramatic and sustained increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org This surge in cAMP, a crucial second messenger, triggers a cascade of downstream signaling events. The primary effector of elevated cAMP is cAMP-dependent protein kinase A (PKA). youtube.com

The activation of PKA leads to the phosphorylation of various cellular proteins, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells. youtube.comfrontiersin.org Phosphorylation of CFTR results in its opening and the subsequent massive efflux of chloride ions into the intestinal lumen. youtube.comfrontiersin.org This initial ionic imbalance drives the secretion of sodium, bicarbonate, and water, leading to the profuse watery diarrhea characteristic of cholera-like illnesses. wikipedia.org

While the cAMP/PKA pathway is the most well-characterized target, the hemolysin produced by Vibrio mimicus (VMH) has also been shown to stimulate cells to produce ATP and cAMP, suggesting a potential link between this toxin and the enterotoxic activity. nih.gov

Disruption of Epithelial Barrier Function and Ion Transport Regulation

The V. mimicus enterotoxin disrupts the intestinal epithelial barrier through two primary mechanisms: the alteration of ion transport and the potential compromise of tight junction integrity. The dysregulation of ion transport is a direct consequence of the CT-like toxin's activity, leading to massive fluid secretion as described above.

In addition to the CT-like toxin, some V. mimicus strains carry the gene for the zonula occludens toxin (Zot). nih.gov In V. cholerae, Zot is known to increase the permeability of the intestinal mucosa by modulating the structure of the intercellular tight junctions, which form the primary barrier to paracellular transport. nih.govnih.gov Zot's mechanism of action involves a rearrangement of the epithelial cell's actin cytoskeleton, which in turn leads to the opening of the tight junctions. nih.gov This allows for the paracellular passage of fluids and electrolytes, further contributing to diarrhea. The presence of the zot gene in V. mimicus suggests a similar mechanism for disrupting the epithelial barrier. nih.gov

Host Innate Immune Responses to Vibrio mimicus Enterotoxin

The host's innate immune system plays a critical role in recognizing and responding to pathogenic threats. The enterotoxins of V. mimicus, along with other bacterial components, can trigger these initial defense mechanisms.

Activation of Pattern Recognition Receptors and Downstream Signaling

While specific studies on the direct interaction of purified Vibrio mimicus enterotoxin with pattern recognition receptors (PRRs) are limited, the innate immune response to Vibrio species is known to involve the activation of several PRRs. Pathogenic Vibrio species can activate the NLRP3 inflammasome, a cytosolic PRR, through the action of cytotoxins like hemolysins. nih.govnih.gov This activation leads to the maturation of pro-inflammatory cytokines. nih.govnih.gov

The activation of the NLRP3 inflammasome in response to V. cholerae requires NF-κB activation. nih.gov Studies with purified V. cholerae hemolysin have shown that this can be mediated through both Toll-like receptor (TLR) and nucleotide-binding oligomerization domain (NOD) 1/2 ligand signaling pathways, which converge on NF-κB. nih.gov Given the similarities between V. mimicus and V. cholerae, it is plausible that the V. mimicus enterotoxin and other co-secreted factors could trigger similar PRR-mediated signaling cascades.

Induction of Inflammatory Cytokines and Chemokines

The activation of PRRs and downstream signaling pathways culminates in the production and release of a variety of inflammatory mediators. Infection with V. cholerae has been shown to induce the expression of a range of pro-inflammatory cytokines and chemokines in human intestinal epithelial cells, including interleukin-1α (IL-1α), IL-1β, tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8, as well as monocyte chemotactic protein-1 (MCP-1). nih.gov

Table 1: Key Cellular and Molecular Interactions of Vibrio mimicus Enterotoxin

Toxin ComponentHost Cell TargetEnzymatic/Molecular InteractionConsequence
CT-like Enterotoxin (A1 subunit) Gsα proteinADP-ribosylationConstitutive activation of Gsα
CT-like Enterotoxin Adenylyl CyclasePersistent stimulationIncreased intracellular cAMP
CT-like Enterotoxin Protein Kinase A (PKA)Activation via cAMPPhosphorylation of target proteins
CT-like Enterotoxin CFTR Ion ChannelPKA-mediated phosphorylationChloride and water secretion
Zonula Occludens Toxin (Zot) Tight JunctionsRearrangement of actin cytoskeletonIncreased paracellular permeability

Table 2: Host Innate Immune Responses to Vibrio Toxins

Immune ProcessTriggering Toxin/ComponentKey Receptors/PathwaysOutcome
Inflammasome Activation Hemolysins/CytotoxinsNLRP3, Caspase-1Maturation of IL-1β
Pro-inflammatory Signaling Hemolysin, LPS, CTTLRs, NOD1/2, NF-κB, CREBUpregulation of cytokine genes
Cytokine/Chemokine Production CT, LPS, other secreted factors-Release of TNF-α, IL-1, IL-6, IL-8, MCP-1

Advanced Methodologies in Vibrio Mimicus Enterotoxin Research

Genetic Manipulation and Functional Genomics Approaches

Genetic and genomic techniques have been instrumental in elucidating the roles of specific genes and their products in the pathogenesis of Vibrio mimicus. These approaches allow for precise modifications of the bacterial genome and comprehensive analysis of gene and protein expression.

Site-directed mutagenesis is a powerful technique used to introduce specific nucleotide changes into a DNA sequence, resulting in targeted amino acid substitutions in the corresponding protein. This method has been extensively applied to study the structure-function relationships of enterotoxins highly similar to those produced by V. mimicus, such as the cholera toxin (CT) from Vibrio cholerae. By systematically replacing conserved amino acids in the enzymatic A subunit of CT, researchers have been able to identify residues crucial for its toxic activity. For instance, substitutions of key amino acids within the active site have been shown to significantly decrease or eliminate the toxin's enzymatic function nih.gov. This approach allows for the precise mapping of functional domains and the identification of amino acids essential for substrate binding, catalysis, and interaction with other cellular components.

Target Protein Mutation Methodology Key Finding Reference
Cholera Toxin A Subunit (CTA)Substitution of conserved amino acidsOligonucleotide-derived mutagenesis in plasmid constructsIdentification of residues critical for enzymatic activity, leading to attenuated toxin variants. nih.gov
Cholera Toxin B Subunit (CTB)Alanine scanning mutagenesisGene synthesis and assembly PCRMapping of mutational diversity and its impact on protein stability and receptor binding affinity. mdpi.com
Methodology Application Organism Studied Key Finding Reference
Gene KnockoutStudying the secretion pathway of heat-stable enterotoxin IIEscherichia coliThe macAB operon is involved in the extracellular secretion of the toxin. asm.org
OverexpressionProduction of enterotoxin for functional and structural analysisVibrio choleraeFacilitates purification of sufficient quantities of toxin for detailed characterization.

Transcriptomics and proteomics involve the large-scale analysis of an organism's messenger RNA (mRNA) transcripts and proteins, respectively. These "omics" approaches provide a global view of the molecular changes that occur in enterotoxin-producing strains under different conditions. For instance, transcriptomic analysis of V. mimicus can reveal how the expression of the enterotoxin genes is regulated in response to environmental cues. Proteomic studies, on the other hand, can identify the full complement of proteins present in the bacterium or secreted into the extracellular environment, including the enterotoxins themselves and other virulence factors nih.govnih.gov. Comparative proteomics can also be used to analyze the protein composition of outer membrane vesicles (OMVs), which are involved in the delivery of toxins to host cells nih.gov. A study on the expression of the heat-stable enterotoxin (st) gene in V. cholerae and V. mimicus found significant differences in expression levels, which were correlated with variations in the promoter regions of the gene fiocruz.br.

"Omics" Approach Focus of Study Key Findings Reference
Transcriptomics (RT-PCR)Expression of the heat-stable enterotoxin (st) geneDifferential expression of the st gene in V. cholerae and V. mimicus is linked to promoter variations. fiocruz.br
ProteomicsAnalysis of proteins in human stool from cholera patientsIdentification of V. cholerae proteins, including the cholera toxin B subunit (CtxB), that are immunogenic during human infection. nih.gov
ProteomicsCharacterization of outer membrane vesicle (OMV) proteinsIdentification of 90 proteins in V. cholerae OMVs, including virulence factors, providing insights into the composition of the bacterial cell envelope. nih.gov

Biochemical and Biophysical Characterization Techniques

A thorough understanding of the structure and function of Vibrio mimicus enterotoxins requires detailed biochemical and biophysical characterization. These techniques provide insights into the toxin's three-dimensional structure, stability, and interactions with its cellular targets.

Purification Step Purpose Reference
Ammonium (B1175870) Sulfate (B86663) FractionationInitial precipitation and concentration of the protein. nih.gov
Hydroxyapatite (B223615) TreatmentFurther separation based on charge and phosphate (B84403) group interactions. nih.gov
Ethanol ExtractionRemoval of certain impurities. nih.gov
Ion-Exchange Chromatography (SP-Sephadex, DEAE-Sephadex)Separation based on net charge. nih.gov
High-Performance Liquid Chromatography (HPLC)Final polishing step to achieve high purity. nih.gov

Spectroscopic and calorimetric techniques provide detailed information about the structure, stability, and binding properties of enterotoxins in solution. Circular dichroism (CD) spectroscopy is used to study the secondary structure of proteins, such as the alpha-helical and beta-sheet content. Nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of smaller proteins and to study their dynamics and interactions with other molecules. For example, the solution structure of the E. coli heat-stable enterotoxin b (STb) was determined using NMR, revealing two alpha-helical regions that are crucial for its toxic activity nih.gov.

Isothermal titration calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions nih.govnih.gov. It directly measures the heat released or absorbed during the binding of a ligand (e.g., the enterotoxin) to its receptor. From a single ITC experiment, one can determine the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction colorado.eduharvard.edu. This information is critical for understanding the molecular forces that drive the recognition of the enterotoxin by its cellular receptor.

Technique Information Obtained Application Example Reference
Circular Dichroism (CD)Secondary structure content (alpha-helix, beta-sheet).Analysis of the structural changes in E. coli heat-stable enterotoxin b upon reduction of its disulfide bridges. nih.gov
Nuclear Magnetic Resonance (NMR)Three-dimensional solution structure and dynamics.Determination of the solution structure of E. coli heat-stable enterotoxin b. nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Characterization of the binding energetics of protein-ligand and protein-protein interactions. nih.govnih.gov

Mass Spectrometry for Post-Translational Modification and Interaction Partner Identification

Mass spectrometry (MS) has emerged as an indispensable tool in proteomics for the detailed characterization of proteins, including bacterial toxins like the Vibrio mimicus enterotoxin. This high-throughput technology enables the precise determination of molecular mass, elucidation of amino acid sequences, and, crucially, the identification of post-translational modifications (PTMs). PTMs are covalent processing events that can alter the physicochemical properties, activity, localization, and stability of a protein. For bacterial enterotoxins, PTMs such as phosphorylation, glycosylation, or proteolytic cleavage can be critical for their activation and pathogenic function.

The typical workflow for identifying PTMs on a V. mimicus enterotoxin involves isolating the toxin, followed by enzymatic digestion (commonly with trypsin) to generate smaller peptides. These peptides are then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The first mass spectrometer measures the mass-to-charge ratio of the intact peptides, and the second fragments the peptides and measures the masses of the resulting fragments. The fragmentation pattern provides sequence information and reveals any mass shifts indicative of a PTM. For instance, research on the VesB protein in the closely related Vibrio cholerae has utilized in-gel digestion with trypsin followed by LC-MS/MS to identify post-translational modifications omicsdi.org. This same methodology is directly applicable to studying the V. mimicus enterotoxin.

Furthermore, mass spectrometry is a powerful technique for identifying host cell proteins that interact with the enterotoxin. Methodologies such as co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) can capture and identify binding partners. In this approach, the enterotoxin (or a specific subunit) is used as "bait" to pull down its interacting partners from a lysate of host cells. The entire protein complex is then analyzed by MS to identify the host proteins that were "captured," providing critical insights into the toxin's mechanism of action and the host pathways it manipulates. While specific studies on V. mimicus enterotoxin interaction partners are limited, this approach has been widely used to understand the pathogenesis of other bacterial toxins mdpi.com.

Cell Culture Models for Studying Enterotoxin Pathogenesis

Epithelial Cell Line Models for Toxin Permeability and Cytotoxicity Assays

Two-dimensional (2D) cell culture models using immortalized intestinal epithelial cell lines are fundamental tools for studying the initial interactions between enterotoxins and the host gut barrier. These models are particularly valuable for high-throughput screening and for dissecting specific cellular responses to toxins. Cell lines such as Caco-2, T84, and HT-29 are commonly used because they can differentiate into polarized monolayers that mimic key features of the intestinal epithelium, including the formation of tight junctions.

The primary application of these models in enterotoxin research is to assess the disruption of the intestinal barrier function. nih.gov The integrity of the epithelial monolayer is typically quantified by measuring the Transepithelial Electrical Resistance (TEER), a measure of the electrical resistance across the cell layer that reflects the tightness of the junctions between cells mdpi.com. A decrease in TEER following the application of V. mimicus enterotoxin would indicate a compromise in barrier integrity and an increase in paracellular permeability. Permeability can also be assessed by measuring the flux of labeled, non-absorbable molecules (like FITC-dextran) from the apical to the basolateral side of the monolayer mdpi.com.

Cytotoxicity assays are also routinely performed using these cell lines. These assays measure cell viability and death in response to the toxin through various methods, including the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the use of metabolic dyes like MTT or resazurin. Some toxins, like the Repeats in toxin (RTX), are known to cause depolymerization of the actin cytoskeleton and induce apoptosis or lysis in host cells, effects that can be visualized and quantified in epithelial cell line models nih.gov.

Cell Line ModelOriginKey CharacteristicsPrimary Assays for Enterotoxin Research
Caco-2Human Colorectal AdenocarcinomaForms polarized monolayers with well-defined tight junctions and microvilli. Expresses brush border enzymes.TEER for barrier integrity, FITC-dextran flux for permeability, Cytotoxicity assays (LDH, MTT).
T84Human Colon CarcinomaForms polarized monolayers with very high electrical resistance, ideal for studying ion transport and tight junction regulation.TEER measurements, Ussing chamber studies for ion secretion, Permeability assays.
HT-29Human Colorectal AdenocarcinomaCan differentiate into multiple cell types, including mucus-secreting goblet cells (e.g., HT29-MTX subtype).Mucin secretion studies, Toxin adhesion to mucus, Barrier function in a mucus-containing environment.

Organoid and 3D Culture Systems for Complex Host-Toxin Interactions

While 2D cell lines are invaluable, they lack the structural complexity and cellular diversity of the native intestinal epithelium. Three-dimensional (3D) organoid culture systems have emerged as a more physiologically relevant alternative. Intestinal organoids are "mini-guts" grown from adult stem cells that self-organize into structures containing a central lumen and crypt-villus-like domains springernature.com. Crucially, they contain all major cell types of the intestinal epithelium, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells, arranged in a spatially appropriate manner springernature.com.

This complexity allows for the study of more intricate host-toxin interactions. For example, researchers can investigate how V. mimicus enterotoxin interacts with the mucus layer produced by goblet cells, how it affects the function of different epithelial cell lineages, and how the epithelium as a whole mounts a response. Pathogens or toxins can be microinjected directly into the lumen of the organoid, closely mimicking the route of infection in the gut youtube.com.

The response of organoids to toxins can be assessed using a variety of advanced techniques. High-content imaging of stained organoids can reveal detailed changes in cellular morphology, cytoskeletal arrangement, and the localization of specific proteins youtube.com. Functional assays can measure changes in organoid swelling (indicative of ion and fluid secretion), cell death, and the expression of genes related to stress and immune responses. These 3D models provide a powerful platform for bridging the gap between simplistic 2D cultures and complex in vivo systems youtube.com.

In Vivo Research Models for Mechanistic Studies of Enterotoxin Activity

Animal Models for Investigating Enteric Colonization and Toxin-Mediated Effects

In vivo animal models are essential for understanding the complete pathogenesis of enteric diseases, as they allow for the study of bacterial colonization, toxin activity, and the host immune response within a whole, living organism. Several animal models have been adapted to study infections by Vibrio species.

The Rabbit Ileal Loop Model is a classic and highly informative model for studying enterotoxin-induced fluid accumulation. In this surgical model, a section of the rabbit's small intestine is ligated into several segments, into which the bacteria or purified toxin is injected. After a period of incubation, the ratio of accumulated fluid volume to the length of the loop segment (FA ratio) is measured. This model was instrumental in demonstrating that cell-free culture filtrates of V. cholerae could cause fluid secretion and has been used to assess the biological activity of toxins from V. mimicus nih.govnih.gov.

The Suckling Mouse Model is another widely used assay, particularly for heat-stable enterotoxins nih.gov. Young, unweaned mice are orally inoculated with the bacterial culture or toxin. The enterotoxigenic effect is determined by calculating the ratio of the intestinal weight to the remaining body weight. An increased ratio indicates fluid accumulation in the gut nih.gov. This model is valuable due to its relative simplicity and reproducibility.

For studying the dynamics of intestinal colonization, the Removable Intestinal Tie-Adult Rabbit Diarrhea (RITARD) Model has been employed. This model allows for the investigation of the attachment and proliferation of bacteria like V. mimicus on the mucosal surface of the small intestine over time, leading to the onset of diarrhea nih.gov. More recently, the Zebrafish Larvae Model has been developed as a high-throughput system to study host-pathogen interactions. Its optical transparency allows for real-time visualization of infection processes and pathological changes, such as edema, induced by toxins mdpi.com.

Animal ModelPrimary ApplicationKey Endpoint(s) MeasuredRelevance to V. mimicus Research
Rabbit Ileal LoopToxin-induced fluid secretionFluid Accumulation (FA) RatioDirectly measures enterotoxigenic activity of purified toxin or bacterial cultures. nih.govnih.gov
Suckling MouseEnterotoxin activity (especially heat-stable toxins)Intestinal Weight to Body Weight RatioUsed to detect enterotoxin production by V. mimicus strains. nih.gov
Adult Rabbit (RITARD)Bacterial colonization and diarrheaBacterial counts on mucosa, incidence of diarrhea, mortality.Evaluates the ability of clinical V. mimicus isolates to colonize and cause disease. nih.gov
Zebrafish LarvaeHost-pathogen interaction, systemic effectsReal-time visualization of infection, edema, cardiac dysfunction, mortality.Potential high-throughput model to screen for toxin effects and virulence. mdpi.com

Assessment of Pathological Changes and Host Responses in Model Organisms

Beyond measuring fluid accumulation and colonization, in vivo models are critical for examining the detailed pathological changes and host responses elicited by V. mimicus and its enterotoxin. Histopathological analysis of intestinal tissue from challenged animals is a cornerstone of this assessment. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to visualize changes in the mucosal architecture. This can reveal damage to the villi, infiltration of inflammatory cells into the lamina propria, epithelial cell shedding, and edema.

The host's immune response to the infection and the toxin is another key area of investigation. In the adult rabbit model, for instance, researchers have demonstrated that enteric infection with V. mimicus elicits both local (mucosal) and systemic (serum) antibody responses. nih.gov These antibodies can be measured using techniques like ELISA to quantify their levels and assess their cross-reactivity against different bacterial antigens. Such studies are crucial for understanding how the host develops immunity and for evaluating the potential of vaccine candidates. The ability of a prior infection to protect against subsequent challenges can also be directly tested in these models, providing a functional readout of the protective immune response nih.gov.

Epidemiological and Ecological Dynamics of Vibrio Mimicus Enterotoxin

Environmental Reservoirs and Niche Adaptation of Enterotoxin-Producing Vibrio mimicus Strains

Enterotoxin-producing Vibrio mimicus strains are adept at surviving and proliferating in various environmental niches, which serve as reservoirs for human infection.

The primary habitat of Vibrio mimicus is the aquatic ecosystem, encompassing seawater, freshwater, and brackish water. nih.govnih.gov Within these environments, the bacterium can exist in a free-living state or in association with a variety of aquatic organisms. It has been found as part of the natural microbiota of zooplankton, crustaceans, and filter-feeding mollusks. nih.govnih.gov The ability of V. mimicus to form biofilms on surfaces, such as the chitinous shells of aquatic organisms, enhances its survival and persistence in these environments. researchgate.net

The prevalence of enterotoxin genes in environmental isolates of V. mimicus can vary. For instance, the heat-stable enterotoxin gene (nag-st) has been detected in environmental strains, indicating that aquatic environments are significant reservoirs for potentially pathogenic strains. nih.gov One study found the incidence of the nag-st gene in environmental V. mimicus isolates from the USA to be as high as 57.1%. nih.gov

Seafood is a primary vehicle for the transmission of Vibrio mimicus to humans. wikipedia.org Contamination can occur at various points along the "farm-to-fork" continuum. researchgate.netnih.gov

Common Food Sources Implicated in V. mimicus Infections:

Food SourceReference
Raw Oysters wikipedia.org
Fish wikipedia.org
Turtle Eggs wikipedia.orgnih.gov
Prawns wikipedia.org
Squid wikipedia.org
Crayfish wikipedia.org

The initial contamination of seafood often happens through direct contact with contaminated water or by the organism's ingestion or filtration of the bacteria. researchgate.net For example, turtle eggs can become contaminated with V. mimicus through contact with sand in the nest. nih.gov

Subsequent contamination and cross-contamination can occur during handling and processing. researchgate.netnih.gov Inadequate cleaning of surfaces and equipment can lead to the formation of biofilms, which act as a persistent source of contamination. researchgate.netnih.gov Cross-contamination from raw to cooked seafood is also a significant risk factor, as highlighted in a case where cooked crayfish served from an uncleaned cooler led to an outbreak. wikipedia.org

Molecular Epidemiology and Strain Typing of Enterotoxin-Positive Vibrio mimicus

Molecular methods are essential for tracking the spread and understanding the evolution of enterotoxin-producing V. mimicus.

Genomic analysis has been employed to delineate the species boundary between V. mimicus and the closely related V. cholerae. nih.gov These studies have also provided insights into the evolutionary relationships of different strains. For example, a comparative genomic study of a clinical isolate from Bangladesh and an environmental isolate from Brazil demonstrated clear species delineation. nih.gov

Multilocus enzyme electrophoresis (MEE) has also been utilized to determine the genetic variation within V. mimicus and its relationship to V. cholerae. nih.gov Such analyses help in understanding the population structure and identifying clonal lineages that may be associated with increased virulence or specific enterotoxin profiles.

The prevalence of enterotoxin genes in V. mimicus can vary geographically. A study examining the heat-stable enterotoxin gene (nag-st) found its incidence to be uniformly high in strains isolated from different countries, ranging from 8.7% in Bangladesh to 57.1% in environmental strains from the USA. nih.gov The prevalence was also noted to be higher in clinical isolates (22.6%) compared to environmental isolates (13.7%). nih.gov

Some strains of V. mimicus have been found to carry the cholera toxin (CT) gene, although this is less common. nih.govwikipedia.org Fewer than 10% of clinical isolates and less than 1% of environmental strains have been reported to produce the cholera-like enterotoxin. nih.gov The presence of the ctxA+ gene, which codes for the A subunit of cholera toxin, has been detected in V. mimicus strains isolated from turtle egg nests, particularly those near estuaries. nih.gov

Dissemination Pathways and Transmission Dynamics of Enterotoxin-Bearing Vibrio mimicus

The primary mode of transmission of enterotoxin-bearing V. mimicus to humans is through the consumption of contaminated water or food, particularly raw or undercooked seafood. wikipedia.orgfrontiersin.org The transmission cycle often begins in aquatic reservoirs where the bacteria thrive.

Environmental factors such as water temperature, salinity, and pH can influence the abundance of Vibrio species in the environment, and climate change is expected to increase the incidence of vibriosis. researchgate.netnih.gov Human activities, such as wastewater discharge and aquaculture, can also contribute to the dissemination of pathogenic strains. researchgate.net

Once introduced into the food chain, the bacteria can be transmitted through various pathways. nih.gov Inadequate food handling and preparation practices play a crucial role in human infections. wikipedia.orgnih.gov For instance, the failure to prevent cross-contamination between raw and cooked foods is a significant factor in outbreaks. wikipedia.org The infectious dose and the specific virulence factors of the infecting strain, including the type and amount of enterotoxin produced, will influence the severity of the resulting illness.

Comparative Genomics and Evolutionary Perspectives of Vibrio Mimicus Enterotoxin

Phylogenetic Relationship and Homology of Vibrio mimicus Enterotoxin to Other Bacterial Toxins

The primary enterotoxin identified in Vibrio mimicus is a cholera toxin-like enterotoxin (CT-like enterotoxin) that is structurally and functionally homologous to the cholera toxin (CT) produced by Vibrio cholerae. This homology is so pronounced that some V. mimicus strains react with antibodies raised against the B subunit of cholera toxin. The genetic basis for this similarity lies in the presence of the ctxAB genes, which encode the A and B subunits of the toxin, in some strains of V. mimicus.

Furthermore, certain strains of V. mimicus have been found to produce a heat-stable enterotoxin (NAG-ST) that is immunologically related to the heat-stable enterotoxin (ST) of enterotoxigenic Escherichia coli (ETEC). This cross-reactivity points to a shared evolutionary origin or the lateral transfer of the toxin-encoding genes between these distinct bacterial genera.

Another toxin, the Vibrio mimicus hemolysin, which also possesses enterotoxic activity, shows homology to the thermostable direct hemolysin (TDH) of Vibrio parahaemolyticus. This highlights the mosaic nature of virulence factors within the Vibrio genus, where different species possess homologous toxins contributing to their pathogenic potential.

Evolutionary Trajectories of Enterotoxin Genes within Vibrio Species

The evolutionary path of enterotoxin genes within Vibrio species is complex, with evidence pointing to both vertical inheritance and horizontal acquisition. The discovery of the CT-like toxin in V. mimicus challenged the long-held belief that cholera toxin was exclusive to V. cholerae. Genetic sequencing and analysis suggest that the ctxAB genes in both species likely evolved from a common ancestral gene.

The divergence between V. mimicus and V. cholerae from a common ancestor has led to variations in the genetic regulation and expression of these toxins. While the core toxin structure is conserved, differences in the flanking genetic regions and regulatory elements can influence the level of toxin production and its contribution to disease. The selective pressures exerted by host immune systems and environmental factors have likely driven the diversification of these enterotoxin genes over time.

Role of Horizontal Gene Transfer and Recombination Events in Toxin Gene Acquisition

Horizontal gene transfer (HGT) is a pivotal mechanism for the dissemination of virulence genes among bacteria, and the acquisition of enterotoxin genes by Vibrio mimicus is a prime example. The genes encoding the cholera-like enterotoxin (ctxAB) are located on the CTX genetic element, which is the genome of a filamentous bacteriophage (CTXΦ). This phage can transfer the toxin genes between Vibrio strains, including from V. cholerae to V. mimicus, enabling the rapid emergence of toxigenic strains.

The presence of the heat-stable enterotoxin gene (NAG-ST) in V. mimicus, which is highly similar to that in E. coli, strongly suggests an inter-genus HGT event. Mobile genetic elements such as plasmids and transposons are common vehicles for such transfers. Following acquisition, recombination events can integrate these foreign genes into the bacterial chromosome, ensuring their stable inheritance and expression.

Co-Evolution of Vibrio mimicus Enterotoxin and Host Susceptibility Factors

The interaction between bacterial enterotoxins and their corresponding host cell receptors is a dynamic process shaped by co-evolution. The B subunit of the V. mimicus CT-like enterotoxin binds to specific ganglioside receptors, primarily monosialoganglioside GM1, on the surface of intestinal epithelial cells to initiate the intoxication process.

The structure and density of these ganglioside receptors can vary among different host species and even between individuals, influencing their susceptibility to the toxin. This variation exerts a selective pressure on the toxin, favoring mutations in the B subunit that enhance binding to available receptors. Conversely, hosts may evolve modifications in their receptor structures to evade toxin binding. This ongoing "arms race" drives the molecular evolution of both the toxin's receptor-binding domain and the host's susceptibility factors, potentially leading to variations in host specificity and the clinical presentation of the disease.

Data Tables

Table 1: Homology of Vibrio mimicus Enterotoxins

Vibrio mimicus ToxinHomologous ToxinOrganism with Homologous Toxin
CT-like enterotoxinCholera toxin (CT)Vibrio cholerae
Heat-stable enterotoxin (NAG-ST)Heat-stable enterotoxin (ST)Escherichia coli (ETEC)
Hemolysin (with enterotoxic activity)Thermostable direct hemolysin (TDH)Vibrio parahaemolyticus

Future Directions and Emerging Research Avenues for Vibrio Mimicus Enterotoxin

Unraveling Subtle and Synergistic Mechanisms of Enterotoxin Action

While several enterotoxins produced by V. mimicus have been identified, including a cholera-like toxin (CT), zonula occludens toxin (ZOT), and heat-stable enterotoxin (ST), the full scope of their interactions and pathogenic mechanisms remains to be elucidated. asm.orgoup.comresearchgate.net Future research will likely focus on the subtle and synergistic ways these toxins contribute to disease.

A key area of investigation is the potential for multiple toxins to act in concert to enhance virulence. Studies have shown that some strains of V. mimicus can produce, or have the genetic potential to produce, several types of toxins simultaneously. researchgate.net For instance, the co-occurrence of a Type III Secretion System (T3SS), which acts like a molecular syringe to inject proteins into host cells, with a diarrhea-associated toxin could significantly amplify the pathogenicity of a strain. nih.govsemanticscholar.org Understanding these synergistic interactions is crucial for a complete picture of V. mimicus pathogenesis.

Furthermore, research is needed to explore the interplay between different enterotoxins and other virulence factors like hemolysins, proteases, and adhesions. pnas.orgnih.govnih.gov The combined action of these molecules may lead to more severe cellular damage and disruption of the intestinal barrier than any single factor alone. Investigating the molecular cross-talk between these virulence determinants will be a critical step forward.

Table 1: Known and Potential Enterotoxins in Vibrio mimicus

Enterotoxin/Virulence Factor Abbreviation Potential Role/Mechanism Citation
Cholera-like Toxin CT Similar to cholera toxin, causes fluid accumulation. asm.org asm.orgasm.org
Zonula Occludens Toxin ZOT Affects intestinal tight junctions, increasing permeability. oup.comnih.gov oup.com
Heat-Stable Enterotoxin ST / NAG-ST A heat-stable toxin contributing to diarrheal disease. nih.govresearchgate.net nih.govresearchgate.net
Type III Secretion System T3SS Injects effector proteins into host cells; may act synergistically with toxins. nih.govsemanticscholar.org nih.govsemanticscholar.org

Development of Novel Research Tools and Advanced Methodologies

Advancing our understanding of V. mimicus enterotoxins will require the development and application of novel research tools and methodologies. While current techniques like PCR, immunoassays (bead-ELISA), and cell culture-based cytotoxicity assays have been valuable, the future lies in more dynamic and high-throughput approaches. oup.comnih.govasm.org

The revolution in genomics and bioinformatics offers powerful tools for studying V. mimicus. researchgate.net Comparative genomic analysis of clinical and environmental isolates can reveal the distribution of toxin genes and identify novel virulence factors. pnas.orgnih.govnih.gov Techniques like transcriptomics (RNA-seq) can be employed to study the expression of enterotoxin genes under different environmental conditions or during infection, providing insights into their regulation. fiocruz.br

Furthermore, the development of more sophisticated in vitro and in vivo models is essential. Advanced cell culture systems, such as organoids that mimic the structure and function of the human intestine, can provide a more realistic platform for studying toxin-host interactions. Refining animal models will also be critical to dissecting the complex pathogenesis of V. mimicus infections in a living system. asm.org

Predictive Modeling of Enterotoxin Activity and Environmental Spread

Predictive modeling represents a promising frontier for public health and environmental microbiology. For other pathogenic Vibrio species, models have been developed to predict their abundance in coastal and estuarine environments based on easily measurable parameters like water temperature and salinity. nih.govresearchgate.net A significant future direction is to develop and validate similar predictive models specifically for toxigenic V. mimicus.

These models could serve as early warning systems for public health officials and the seafood industry, indicating when environmental conditions are favorable for the proliferation of strains carrying enterotoxin genes. noaa.govnoaa.gov To build robust models for V. mimicus, extensive environmental monitoring will be necessary to collect data on bacterial concentrations, the prevalence of toxin genes, and a range of physicochemical parameters. nih.gov Integrating these data with meteorological and oceanographic information will enhance the predictive power of the models.

Table 2: Key Parameters for Predictive Modeling of Vibrio spp.

Parameter Influence on Vibrio Growth Relevance to Modeling Citation
Temperature Strong positive correlation with abundance. Primary predictive variable. nih.gov
Salinity Strong relationship with abundance; optimal ranges vary by species. Key predictive variable, especially in estuaries. nih.gov
Chlorophyll a Minor influence, may indicate nutrient availability. Secondary variable to refine models. nih.gov

Interdisciplinary Approaches to Understand Enterotoxin Ecology and Evolution

A comprehensive understanding of V. mimicus enterotoxin requires an interdisciplinary approach that bridges microbiology, ecology, and evolutionary biology. The close genetic relationship between V. mimicus and V. cholerae underscores the importance of studying their shared evolutionary history. pnas.orgresearchgate.net A major focus of future research will be the dynamics of horizontal gene transfer, particularly the role of bacteriophages like CTXΦ and other mobile genetic elements in disseminating toxin genes between these species. nih.govnih.govasm.org

Genomic epidemiology will be crucial for tracing the spread and evolution of toxigenic V. mimicus lineages across different geographical regions and between clinical and environmental sources. nih.gov By analyzing the genomes of a large number of isolates, researchers can reconstruct phylogenetic relationships, identify patterns of virulence gene acquisition, and understand how these bacteria adapt to new niches. nih.govnih.gov

Integrating these molecular studies with ecological research is essential. Understanding the environmental reservoirs of toxigenic V. mimicus and the factors that drive its persistence and evolution in aquatic ecosystems is a critical knowledge gap. nih.gov This requires collaboration between microbiologists, oceanographers, and climate scientists to explore how environmental changes may influence the ecology and pathogenic potential of this important bacterial species. researchgate.net

Q & A

Q. What methods are used to detect enterotoxins in Vibrio mimicus, and how do they compare in sensitivity and specificity?

Methodology:

  • PCR amplification of toxin genes (e.g., ctxAB for cholera-like toxin, nag-st for heat-stable enterotoxin) is the primary method. Primers targeting conserved regions of these genes (e.g., vmhA for hemolysin) are validated using clinical and environmental isolates .
  • ELISA with anti-CT antibodies can detect cholera toxin-like proteins, but cross-reactivity with non-CT hemolysins (e.g., HlyA) requires confirmatory Western blotting .
  • Y-1 adrenal cell assays or rabbit ileal loop tests assess functional toxin activity but are less specific for distinguishing between CT-like and other cytotoxic factors .

Q. How do environmental and clinical V. mimicus strains differ in enterotoxin production?

Key Findings:

  • Only ~10% of clinical isolates produce CT-like toxins, while <1% of environmental strains do. This contrasts with V. cholerae, where CT production is more prevalent .
  • Environmental strains often carry virulence genes (e.g., vsp-II, msha) but lack functional toxin expression unless triggered by host-specific conditions (e.g., intestinal bile salts) .
  • Mixed-method approach : Combine genomic screening (e.g., whole-genome sequencing for toxin operons) with in vitro toxin induction assays (e.g., growth in AKI conditions) to resolve discrepancies .

Advanced Research Questions

Q. What genomic mechanisms explain horizontal transfer of CTXΦ phage and pathogenicity islands between V. mimicus and V. cholerae?

Mechanistic Insights:

  • CTXΦ phage integration : V. mimicus strains lacking TCP (toxin-coregulated pilus) can still acquire CTXΦ via TCP-independent pathways, as shown by lysogenic conversion experiments using V. mimicus PT5 .
  • Vibrio Pathogenicity Island (VPI) transfer : Comparative genomics reveals identical tcpA and toxT sequences in V. mimicus and pre-pandemic V. cholerae, suggesting recent horizontal transfer .
  • Experimental validation : Use phage induction (mitomycin C) and conjugation assays to track CTXΦ transmission between co-cultured V. cholerae and V. mimicus .

Q. How do genomic rearrangements in Chromosome II (C-II) influence enterotoxin regulation in V. mimicus?

Genomic Plasticity:

  • C-II in V. mimicus exhibits inversions and deletions near virulence loci (e.g., VSP-II, hlyA), altering toxin expression. Synteny analysis with V. cholerae classical biotypes shows C-II is a hotspot for speciation .
  • CRISPR-Cas9 knockout studies : Disrupting recombinase genes (e.g., xerC/D) in C-II reduces toxin gene mobility, confirming the role of site-specific recombination in virulence evolution .

Q. What experimental models best replicate V. mimicus-induced gastroenteritis for studying enterotoxin mechanisms?

Model Systems:

  • Adult rabbit diarrhea model : Intestinal loops injected with CTXΦ-converted V. mimicus strains (e.g., PT5 lysogens) show fluid accumulation and histopathological changes akin to cholera, validating CT functionality .
  • In vitro biofilm assays : Use shellfish or chitin surfaces to mimic environmental reservoirs. Biofilm-forming V. mimicus strains (e.g., OL-NE-treated isolates) show upregulated nag-st expression under nutrient limitation .

Data Contradiction Analysis

Q. Why do some studies report V. mimicus CT-like toxin activity while others find no correlation with clinical severity?

Resolution Strategies:

  • Strain variability : CT-negative V. mimicus may produce alternative toxins (e.g., NAG-ST, Ace, Zot) that induce similar symptoms. Multi-toxin profiling (e.g., multiplex PCR for ace, zot, nag-st) is critical .
  • Host factors : Human intestinal proteases (e.g., trypsin) activate cryptic toxin subunits. Pre-treating bacterial lysates with trypsin enhances Y-1 cell assay sensitivity .

Q. How can conflicting reports on V. mimicus environmental persistence be reconciled?

Environmental Adaptability:

  • Nanoemulsion susceptibility : Castor oil nanoemulsions (CA-NE) reduce V. mimicus viability by disrupting biofilms (45.89% inhibition) and oxygen metabolism (0.67-fold OCR reduction), suggesting strain-specific resistance .
  • Metagenomic tracking : Use recA or toxR markers to distinguish V. mimicus from co-occurring Vibrio spp. in water samples, avoiding false positives from cross-reactive assays .

Methodological Recommendations

Q. What protocols ensure reliable quantification of V. mimicus enterotoxins in mixed microbial communities?

  • Immunomagnetic separation (IMS) : Anti-CT magnetic beads enrich toxigenic strains before qPCR or mass spectrometry .
  • LC-MS/MS : Detect toxin subunits (e.g., CtxB) with a limit of 0.1 ng/mL, validated against V. cholerae CT standards .

Q. How to design CRISPR interference (CRISPRi) studies for V. mimicus virulence gene knockdown?

  • Target selection : Prioritize genes co-regulated by toxR (e.g., hlyA, msha) using RNA-seq data from infected models .
  • Delivery system : Use conjugative plasmids (e.g., pACYC184) with dCas9 and toxin-specific sgRNAs. Validate knockdown via RT-qPCR and murine infection assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.